Glypinamide vs. Tolbutamide and Chlorpropamide: Intermediate 14-Hour Plasma Half-Life Quantified for Once-Daily Dosing
In clinical studies of azepinamide (glypinamide) involving 37 diabetic patients, the compound exhibited a plasma half-life of 14 hours [1]. This value positions glypinamide pharmacokinetically between the short-acting sulfonylurea tolbutamide (half-life approximately 4-7 hours, requiring multiple daily doses) and the long-acting chlorpropamide (half-life approximately 36 hours, associated with prolonged accumulation and higher hypoglycemia risk) [1]. Theoretical considerations favor an intermediate half-life that is sufficiently long to permit once-daily administration while remaining short enough to prevent excessive drug accumulation with repeated dosing [1].
| Evidence Dimension | Plasma elimination half-life |
|---|---|
| Target Compound Data | 14 hours (glypinamide/azepinamide) |
| Comparator Or Baseline | Tolbutamide: approximately 4-7 hours; Chlorpropamide: approximately 36 hours |
| Quantified Difference | Glypinamide half-life is approximately 2-3× longer than tolbutamide; approximately 2.6× shorter than chlorpropamide |
| Conditions | Clinical pharmacokinetic study in 37 diabetic patients; sulfonylurea therapy evaluation, 1962 |
Why This Matters
This intermediate pharmacokinetic profile makes glypinamide a valuable reference compound for studies comparing dosing frequency requirements versus accumulation risk across the sulfonylurea class, with once-daily dosing feasibility differentiating it from shorter-acting tolbutamide while offering lower accumulation potential than longer-acting chlorpropamide.
- [1] European Journal of Endocrinology. Azepinamide Therapy in Diabetes (Conference Presentation: Tolbutamide Therapy After Five Years, Brook Lodge, Kalamazoo, Michigan, February 1962). 1963;42(3). View Source
